N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18644524
InChI: InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

CAS No.:

Cat. No.: VC18644524

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide
Standard InChI InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13)
Standard InChI Key OMAPJCSVOIOSHB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC=C2C=NNC2=C1

Introduction

Structural and Chemical Identity

Molecular Framework and Nomenclature

The compound’s IUPAC name is N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide, with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol . Its structure consists of a bicyclic pyrazolo[4,3-c]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3. The acetamide group (-NH-C(=O)-CH₃) is attached to the pyridine moiety at position 6 (Figure 1) .

Key structural features:

  • Aromatic pyrazolo[4,3-c]pyridine core.

  • Free N1-H on the pyrazole ring, critical for kinase binding .

  • Acetamide substituent at position 6, enhancing solubility and hydrogen-bonding potential.

Spectroscopic and Computational Data

  • SMILES: CC(=O)NC1=NC=C2C=NNC2=C1 .

  • InChIKey: OMAPJCSVOIOSHB-UHFFFAOYSA-N .

  • Topological Polar Surface Area (TPSA): 70.7 Ų, indicating moderate hydrophilicity .

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH groups) and 3 acceptors (amide and pyridine nitrogens) .

  • LogP (XLogP3-AA): 0, suggesting balanced lipophilicity .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves cyclization and functionalization steps:

  • Cyclization of Pyridine Precursors:

    • Diazotization of 2-amino-5-nitropicoline followed by cyclization with isoamyl nitrite yields the pyrazolo[4,3-c]pyridine core .

    • Acetamide introduction via nucleophilic substitution or condensation .

  • Microwave-Assisted Synthesis:

    • Green chemistry approaches using chitosan as a catalyst under microwave irradiation improve yield and reduce reaction time .

Example Protocol :

  • Starting Material: N-(4-bromo-2-methylpyridin-3-yl)acetamide.

  • Reagents: Potassium acetate, acetic anhydride, isopentyl nitrite.

  • Conditions: Toluene at 85°C for 4 hours.

  • Yield: ~17–85% (varies with substituents) .

Analytical Characterization

  • ¹H/¹³C NMR: Peaks corresponding to pyridine protons (δ 7.5–8.5 ppm), pyrazole NH (δ 10–12 ppm), and acetamide methyl (δ 2.1 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 176.07 (M⁺) .

  • Elemental Analysis: Confirms purity >95% .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[4,3-c]pyridines are potent inhibitors of kinases involved in neurodegenerative diseases:

  • Glycogen Synthase Kinase-3 (GSK-3α/β): IC₅₀ values <1 µM for analogues (e.g., compound 14e in ).

  • CDC2-like Kinase 1 (CLK1) and DYRK1A: Moderate activity (IC₅₀: 1–4.5 µM) .

Structure-Activity Relationships (SAR):

  • N1-H Essential: Removal of this group abolishes activity .

  • 7-Substituents: Bulky groups (e.g., 4-methoxybenzyl) reduce potency .

Antiproliferative Effects

While direct data for this compound is limited, structurally related pyrazolopyridines exhibit:

  • Anticancer Activity: Inhibition of tumor cell lines (e.g., MCF-7, HepG2) via kinase modulation .

  • Apoptosis Induction: Activation of caspase-3/7 pathways .

Applications in Drug Discovery

Neurodegenerative Diseases

  • Alzheimer’s Disease (AD): GSK-3 inhibitors reduce tau hyperphosphorylation and amyloid-β plaques .

  • Parkinson’s Disease: Modulation of DYRK1A may protect dopaminergic neurons .

Oncology

  • Kinase-Targeted Therapies: Potential use in combination regimens for breast and liver cancers .

Comparative Analysis with Analogues

CompoundSubstituentMolecular Weight (g/mol)Key Activity
N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamideCl at position 3210.62Antimicrobial, Anticancer
N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide CH₃ at position 3190.21Kinase inhibition
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide H at position 3176.18Kinase inhibition, Neuroprotection

Key Trends:

  • Chloro derivatives show enhanced antimicrobial activity but lower kinase selectivity.

  • Methyl groups improve metabolic stability without compromising potency .

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